molecular formula C10H15O2PS B3029323 O,O-Diethyl phenylphosphonothioate CAS No. 6231-03-4

O,O-Diethyl phenylphosphonothioate

Cat. No.: B3029323
CAS No.: 6231-03-4
M. Wt: 230.27 g/mol
InChI Key: IEEVMKZCLPHMRL-UHFFFAOYSA-N
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Description

O,O-Diethyl phenylphosphonothioate: is an organophosphorus compound with the molecular formula C10H15O2PS . It is a phosphonothioate ester, characterized by the presence of a phosphorus-sulfur bond. This compound is of interest due to its applications in various fields, including agriculture, chemistry, and potentially medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for O,O-Diethyl phenylphosphonothioate typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The use of microwave irradiation and solvent-free conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the phosphorus-sulfur bond is cleaved and replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.

    Nucleophiles: Common nucleophiles include alkoxides and amines.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Substitution Products: Phosphonates and other substituted phosphonothioates.

Scientific Research Applications

Chemistry:

    Catalysis: is used as a reagent in various catalytic processes, particularly in the synthesis of other organophosphorus compounds.

Biology and Medicine:

    Enzyme Inhibition:

Industry:

Mechanism of Action

Mechanism: O,O-Diethyl phenylphosphonothioate exerts its effects primarily through the inhibition of acetylcholinesterase. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to an accumulation of acetylcholine at synapses and subsequent neurotoxicity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • O,S-Diethyl phenylphosphonothioate
  • O,O-Diethyl methylphosphonothioate
  • O,O-Diethyl S-(p-nitrophenyl) phosphorothioate

Comparison:

Uniqueness: O,O-Diethyl phenylphosphonothioate is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

diethoxy-phenyl-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O2PS/c1-3-11-13(14,12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEVMKZCLPHMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(C1=CC=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O2PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211375
Record name Phosphonothioic acid, phenyl-, O,O-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6231-03-4
Record name O,O-Diethyl P-phenylphosphonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6231-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonothioic acid, phenyl-, O,O-diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006231034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonothioic acid, phenyl-, O,O-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O,O-Diethyl phenylphosphonothioate
Reactant of Route 2
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O,O-Diethyl phenylphosphonothioate
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O,O-Diethyl phenylphosphonothioate
Reactant of Route 4
O,O-Diethyl phenylphosphonothioate
Reactant of Route 5
O,O-Diethyl phenylphosphonothioate
Reactant of Route 6
O,O-Diethyl phenylphosphonothioate

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